Ethyl 3-chloro-2,6-difluorobenzoate

Description

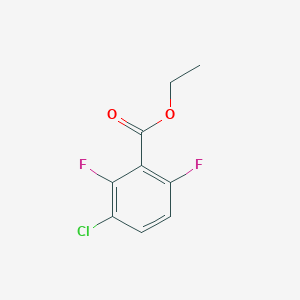

Ethyl 3-chloro-2,6-difluorobenzoate is a benzoate ester derivative characterized by a benzene ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 6, with an ethyl ester group at the carboxylic acid position. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis due to its halogenated aromatic system, which influences electronic properties and reactivity.

Properties

IUPAC Name |

ethyl 3-chloro-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)7-6(11)4-3-5(10)8(7)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPCIEMFRIMPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,6-difluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-2,6-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,6-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-2,6-difluorobenzoic acid and ethanol in the presence of an acid or base.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide are typically employed.

Major Products Formed

Substitution: Depending on the substituent introduced, various substituted benzoates can be formed.

Reduction: Ethyl 3-chloro-2,6-difluorobenzyl alcohol.

Hydrolysis: 3-chloro-2,6-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-chloro-2,6-difluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,6-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Ethyl 3-Chloro-2,6-Difluorobenzoate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Purity (≥%) |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₉H₇ClF₂O₂ | 220.45* | 3-Cl, 2-F, 6-F | Ethyl ester | - |

| Methyl 4-chloro-2-fluoro-3-methylbenzoate | 153556-53-7 | C₉H₈ClFO₂ | 202.45 | 4-Cl, 2-F, 3-CH₃ | Methyl ester | - |

| 2-Fluoro-6-hydroxymethylphenol | 446-58-2 | C₇H₇FO₂ | 142.13 | 2-F, 6-CH₂OH | Phenol, hydroxymethyl | - |

| 5-Chloro-2-iodophenol | 136808-72-5 | C₆H₄ClIO | 254.45 | 5-Cl, 2-I | Phenol | - |

| 3-Chloro-2-fluoro-4-methoxyphenol | 1781486-60-9 | C₇H₆ClFO₂ | 176.57 | 3-Cl, 2-F, 4-OCH₃ | Phenol, methoxy | - |

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

- This compound exhibits a symmetrical substitution pattern (2,6-F and 3-Cl), which may enhance steric and electronic uniformity compared to asymmetrical analogs like methyl 4-chloro-2-fluoro-3-methylbenzoate .

- Electron-withdrawing groups (Cl, F) increase the electrophilicity of the aromatic ring, facilitating reactions such as nucleophilic aromatic substitution or coupling reactions.

Phenolic Derivatives: Phenolic compounds like 5-chloro-2-iodophenol (MW 254.45) lack ester groups, making them more polar and reactive toward electrophiles compared to benzoate esters .

Biological Activity

Ethyl 3-chloro-2,6-difluorobenzoate is an organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H7ClF2O2

- Molecular Weight : 220.6 g/mol

The compound features a benzene ring with chlorine and fluorine substituents at the 3 and 6 positions, respectively, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of electronegative fluorine atoms enhances its binding affinity to specific molecular targets. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering physiological processes.

- Receptor Modulation : It can bind to receptors, potentially modifying their activity and affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic functions.

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The compound showed significant inhibition, with an IC50 value of approximately 25 µM, indicating its potential as an anti-inflammatory agent .

- Antibacterial Efficacy : Another study evaluated the antibacterial activity against Staphylococcus aureus and found that the compound exhibited a strong bactericidal effect at concentrations as low as 16 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-chloro-2,6-difluorobenzoate, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification. For example, halogenated benzoic acid precursors (e.g., 3-chloro-2,6-difluorobenzoic acid) are esterified using ethanol under acidic catalysis. Intermediate purification often employs silica gel column chromatography with solvent systems like petroleum ether:ethyl acetate (3:1), as demonstrated in similar ester syntheses . Optimizing stoichiometry (e.g., excess ethanol) and reaction time improves esterification yields. Monitoring via TLC or GC-MS ensures intermediate stability.

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) .

- Structural Confirmation :

- NMR : and NMR identify fluorine and proton environments.

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 510.1 in analogous compounds) .

- Elemental Analysis : Validates C, H, Cl, F ratios.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

- Methodological Answer :

- Solvent Ratios : Adjusting petroleum ether:ethyl acetate (e.g., 3:1 to 2:1) improves chromatographic separation .

- Catalysis : Lewis acids (e.g., BF-EtO) may accelerate esterification.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation.

- In-line Analytics : Use FTIR to track carbonyl formation (ester C=O stretch at ~1740 cm).

Q. What role does this compound play in copolymer synthesis, and how do substituents affect polymer properties?

- Methodological Answer : The compound acts as a monomer in styrene copolymers, influencing solubility and thermal stability. Substituent positions (e.g., 3-chloro vs. 4-bromo) alter steric and electronic effects:

-

Solubility : Copolymers with 3-chloro-2,6-difluoro groups dissolve in THF and DMF but precipitate in methanol .

-

Molecular Weight : GPC data for analogous copolymers show ranges of 20.8–41.4 kDa, correlating with substituent bulkiness .

Substituent (kDa) Solubility Profile 3-Chloro-2,6-difluoro 20.8–41.4 THF, DMF, CHCl 4-Bromo-2,6-difluoro 25.1–38.7 Ethyl acetate, CHCl

Q. How can contradictions in analytical data (e.g., NMR vs. MS) for derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Combine -NMR with X-ray crystallography to resolve fluorine positional ambiguity.

- High-Resolution MS : Differentiates isotopic patterns (e.g., vs. ) to confirm molecular formulae.

- Dynamic NMR : Resolves conformational equilibria in solution (e.g., rotamers affecting peak splitting).

Q. What challenges arise in scaling up synthesis while ensuring reproducibility?

- Methodological Answer :

- Purification : Batch chromatography becomes inefficient; switch to flash chromatography or centrifugal partitioning.

- Solvent Recovery : Optimize distillation for ethyl acetate reuse.

- Exothermic Control : Use jacketed reactors to manage heat during esterification.

Q. Can computational models predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Predict electrophilic aromatic substitution sites using Fukui indices.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF).

- Docking Studies : Explore binding affinity in biological systems (e.g., kinase inhibition analogous to DIF-3’s cyclin D1 degradation) .

Data Contradiction Analysis

- Case Study : Discrepancies in copolymer from GPC vs. MALDI-TOF may arise from aggregation in THF. Mitigation:

- Use multiple detectors (e.g., light scattering + refractive index) for absolute determination .

- Compare with viscosity measurements to assess branching effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.